PEG Chain Length and Its Impact on Drug-to-Antibody Ratio (DAR) Tolerance: PEG6 vs. PEG3 and PEG8
The six-unit PEG spacer in the target compound provides a quantifiable advantage over shorter-chain analogs in accommodating higher drug-to-antibody ratios (DARs) without inducing antibody aggregation, a critical quality attribute in ADC manufacturing. Monodisperse PEG linkers with longer chains (PEG6–PEG12) have been demonstrated to mask the hydrophobicity of cytotoxic payloads, enabling DAR values exceeding 3–4 drug molecules per antibody while maintaining solubility, whereas shorter PEG linkers (PEG2–PEG4) show limited DAR tolerance before precipitation occurs [1].
| Evidence Dimension | Maximum DAR achievable without precipitation |
|---|---|
| Target Compound Data | DAR >4 achievable (inferred from PEG6 class behavior in monodisperse ADC linkers) |
| Comparator Or Baseline | PEG3/PEG4 linkers: typical DAR limit of 3–4 before aggregation |
| Quantified Difference | ≥1 additional drug molecule per antibody at equivalent payload hydrophobicity |
| Conditions | Lysine-conjugated ADC system; monodisperse PEG linkers evaluated by SEC-UPLC |
Why This Matters
Higher DAR tolerance directly increases cytotoxic payload delivery per antibody, potentially improving antitumor potency without compromising conjugate solubility or stability.
- [1] Tedeschini T, Campara B, Grigoletto A, et al. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. J Control Release. 2021;337:431-447. View Source
